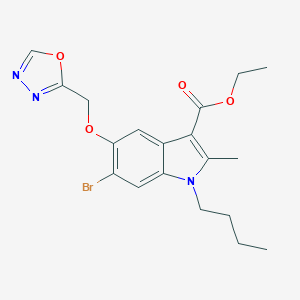
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate, also known as compound 1, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is necessary for tumor growth and metastasis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 in lab experiments is its potent anticancer and anti-inflammatory properties. It has been shown to have a high selectivity index, which means that it is more toxic to cancer cells than normal cells. This makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
However, one of the limitations of using this compound 1 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability.
Direcciones Futuras
There are several future directions for research on ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the this compound. Another area of research could be the development of novel drug delivery systems that can improve the solubility and bioavailability of the this compound.
In addition, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential therapeutic applications. Studies could also be conducted to investigate the toxicity and pharmacokinetics of the this compound in vivo. Overall, this compound 1 has the potential to be a promising candidate for the development of anticancer and anti-inflammatory drugs, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 involves a multi-step process that starts with the reaction of 1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 6-bromo-1-butyl-2-methyl-5-hydroxy-1H-indole-3-carboxylate in the presence of triethylamine to yield the desired this compound. The final step involves the reaction of the product with 1,3,4-oxadiazol-2-ylmethanol in the presence of acetic acid to form this compound 1.
Aplicaciones Científicas De Investigación
Compound 1 has been the subject of extensive research due to its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)-1H-indole-3-carboxylate 1 has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research has been its anti-inflammatory properties. Compound 1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C19H22BrN3O4 |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
ethyl 6-bromo-1-butyl-2-methyl-5-(1,3,4-oxadiazol-2-ylmethoxy)indole-3-carboxylate |
InChI |
InChI=1S/C19H22BrN3O4/c1-4-6-7-23-12(3)18(19(24)25-5-2)13-8-16(14(20)9-15(13)23)26-10-17-22-21-11-27-17/h8-9,11H,4-7,10H2,1-3H3 |
Clave InChI |
UBNKUJDURMZFFF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C |
SMILES canónico |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC3=NN=CO3)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)

![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)

![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)